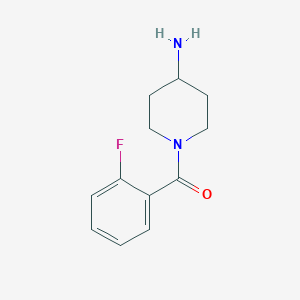

1-(2-Fluorobenzoyl)piperidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-aminopiperidin-1-yl)-(2-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O/c13-11-4-2-1-3-10(11)12(16)15-7-5-9(14)6-8-15/h1-4,9H,5-8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBVVDCMQKWGTHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Modern Chemical Biology and Medicinal Chemistry

In the realms of chemical biology and medicinal chemistry, the strategic design and synthesis of small molecules that can interact with biological targets such as proteins and nucleic acids are paramount. 1-(2-Fluorobenzoyl)piperidin-4-amine serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The introduction of a fluorine atom onto the benzoyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The piperidine (B6355638) and amine functionalities, on the other hand, provide versatile points for further chemical modification, allowing for the exploration of a wide range of chemical space in the quest for new therapeutic agents.

The core structure of this compound is frequently encountered in the development of compounds targeting the central nervous system, among other therapeutic areas. Its structural motifs are present in molecules designed to interact with various receptors and enzymes, highlighting its importance as a scaffold in drug discovery programs.

Significance of the Benzoylpiperidine Scaffold As a Privileged Structure

The benzoylpiperidine scaffold, of which 1-(2-Fluorobenzoyl)piperidin-4-amine is a representative, is widely recognized as a "privileged structure" in medicinal chemistry. This term refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, suggesting a high degree of versatility and potential for broad biological activity.

The prevalence of the benzoylpiperidine motif in a diverse array of biologically active compounds underscores its significance. Research has demonstrated that this scaffold is a key component in molecules with applications in various therapeutic areas, as detailed in the table below.

| Therapeutic Area | Examples of Biological Targets or Activities |

| Oncology | Anti-cancer agents |

| Neuroscience | Anti-psychotic, neuroprotective agents, serotonin (B10506) and dopamine (B1211576) receptor ligands |

| Cardiovascular | Anti-thrombotic, anti-arrhythmic agents |

| Infectious Diseases | Anti-tubercular, anti-parasitic agents |

| Metabolic Disorders | Anti-diabetic agents |

The metabolic stability of the benzoylpiperidine fragment further enhances its appeal in drug design. It is also considered a potential bioisostere of the piperazine (B1678402) ring, offering a viable alternative for chemical modification to improve pharmacokinetic and pharmacodynamic properties. The carbonyl group within the benzoylpiperidine structure can participate in crucial hydrogen bonding interactions with biological targets, contributing to binding affinity and selectivity.

Overview of the 1 2 Fluorobenzoyl Piperidin 4 Amine Structural Motif

Direct Synthetic Routes to the this compound Core

The most direct approaches to synthesizing this compound involve the formation of the amide bond between a piperidine precursor and a benzoyl moiety. These methods are often efficient and high-yielding, making them suitable for both laboratory-scale and industrial production.

The primary method for synthesizing the target compound is the acylation of a piperidin-4-amine precursor with 2-fluorobenzoyl chloride. This reaction forms the stable amide linkage at the N-1 position of the piperidine ring. To prevent side reactions at the 4-amino group, it is typically protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, prior to acylation.

The general sequence involves reacting N-Boc-piperidin-4-amine with 2-fluorobenzoyl chloride in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or diisopropylethylamine (DIPEA), neutralizes the hydrochloric acid generated during the reaction. The reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature. Following the acylation, the Boc protecting group is removed under acidic conditions, commonly using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent, to yield the final product, this compound, often isolated as a hydrochloride salt. chemscene.comdtic.mil

Table 1: Representative Acylation Reaction Conditions

| Piperidine Precursor | Acylating Agent | Base | Solvent | Key Step |

|---|---|---|---|---|

| tert-butyl piperidin-4-ylcarbamate | 2-Fluorobenzoyl Chloride | Triethylamine | Dichloromethane | N-acylation |

| N-Boc-piperidin-4-amine | 2-Fluorobenzoyl Chloride | Diisopropylethylamine | Dichloromethane | N-acylation |

| tert-butyl piperidin-4-ylcarbamate | Carboxylic Acid | CDI, DIPEA | Dichloromethane | Amide bond formation |

Once the this compound core is synthesized, the primary amino group at the C-4 position becomes a versatile handle for further derivatization. This allows for the introduction of a wide range of functional groups to explore structure-activity relationships (SAR). Common modifications include:

Reductive Amination: The primary amine can be reacted with various aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120), to form secondary or tertiary amines. nih.gov

Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) can introduce diverse amide functionalities.

Urea (B33335) and Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates yields the corresponding urea or thiourea derivatives.

Guanidine (B92328) Formation: The amine can be converted into a guanidine moiety through reaction with reagents like diphenyl cyanocarbonimidate, followed by displacement with another amine. mdpi.com

These derivatization strategies are crucial for fine-tuning the physicochemical and pharmacological properties of the parent compound. The use of derivatizing tags can also enhance detection in analytical techniques like supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.govresearchgate.net

General Synthetic Approaches to Structurally Related Benzoylpiperidine Systems

Beyond the direct acylation of pre-existing piperidine rings, a variety of methods exist for the de novo construction of the core piperidine scaffold, which can then be functionalized to yield benzoylpiperidine derivatives.

Annulation and cyclization reactions are powerful tools for constructing the six-membered piperidine ring from acyclic precursors. These methods often allow for the stereoselective synthesis of highly substituted piperidines. nih.gov

Intramolecular Cyclization: This approach involves the ring closure of a linear substrate containing a nitrogen source and an active site for cyclization. nih.gov Methods include radical cyclizations of 1,6-enynes and intramolecular hydroamination/cyclization cascades of alkynes. nih.gov

[4+2] Annulation: This strategy, analogous to the Diels-Alder reaction, involves the coupling of a four-atom component with a two-atom component to form the six-membered ring. Phosphine-catalyzed [4+2] annulation of imines with allenes is a notable example that furnishes functionalized piperidine derivatives. researchgate.net Tunable annulation protocols can be used to selectively form either piperidines or pyrrolidines by modifying reaction conditions and halogenation reagents. nih.gov

Reductive amination is a cornerstone of amine synthesis and is widely applied to the formation of piperidine rings and the introduction of substituents. nih.gov The process typically involves the condensation of an amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ.

Intramolecular Reductive Amination: A linear precursor containing both an amine and a carbonyl group (or a group that can be converted to one) can cyclize via intramolecular reductive amination to form the piperidine ring. This is a common strategy for synthesizing N-aryl piperidines from dicarbonyl intermediates. nih.gov

Intermolecular Reductive Amination: This method is frequently used to functionalize an existing piperidine ring. For instance, reacting a piperidone (e.g., N-BOC-4-piperidinone) with a primary amine (e.g., aniline) in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) introduces a substituent at the 4-position. dtic.mil Borane-pyridine complex is also an effective and less toxic alternative to traditional reagents like sodium cyanoborohydride for the reductive amination of piperidines with aldehydes. tandfonline.comtandfonline.com

Table 2: Common Reducing Agents in Reductive Amination for Piperidine Synthesis

| Reducing Agent | Substrates | Key Features |

|---|---|---|

| Sodium Triacetoxyborohydride (STAB) | Aldehydes, Ketones, Amines | Mild, selective, widely used for both inter- and intramolecular reactions. dtic.mil |

| Borane-Pyridine Complex (BAP) | Aldehydes, Piperidines | Less toxic alternative to NaCNBH₃, compatible with various functional groups. tandfonline.comtandfonline.com |

| Phenylsilane (with Iron catalyst) | ϖ-Amino Fatty Acids | Promotes imine formation, cyclization, and reduction in a cascade process. nih.gov |

| Formic Acid (with Rhodium catalyst) | Pyridinium (B92312) Salts | Used in transfer hydrogenation for reductive transamination processes. nih.gov |

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a complex product, incorporating most or all of the atoms from the starting materials. acs.org MCRs are advantageous due to their operational simplicity, time and energy efficiency, and potential for generating diverse molecular libraries. bas.bg

Several MCRs have been developed for the synthesis of highly functionalized piperidines. taylorfrancis.com A common approach involves the reaction of an aromatic aldehyde, an amine, and a 1,3-dicarbonyl compound. bas.bg Various catalysts, including nano-crystalline solid acids, Lewis acids like Yb(OTf)₃, and even biocatalysts such as immobilized lipases, have been employed to facilitate these transformations under mild conditions. bas.bgtandfonline.comrsc.org These reactions often proceed through a cascade of events, such as Michael addition, nitro-Mannich reaction, and lactamization, to rapidly build molecular complexity. acs.org

Weinreb Amide Methodologies for Benzoylpiperidine Fragment Synthesis

The synthesis of the benzoylpiperidine core, a crucial fragment in many pharmacologically active molecules, is often accomplished using the Weinreb-Nahm ketone synthesis. nih.gov This methodology is favored for its high yield and prevention of over-addition, a common issue when using highly reactive organometallic reagents with other acyl compounds. mychemblog.comwikipedia.org The strategy hinges on the use of an N-methoxy-N-methylamide, commonly known as a Weinreb amide. mychemblog.comresearchgate.net

The key step in this synthesis involves the reaction of a piperidine-derived Weinreb amide with an organometallic reagent, such as a Grignard reagent or an organolithium species. nih.gov For the specific synthesis of a 2-fluorobenzoylpiperidine, this would involve treating a suitable piperidine Weinreb amide with a 2-fluorophenyl organometallic reagent. The nucleophilic addition of the organometallic reagent to the Weinreb amide forms a stable, five-membered cyclic tetrahedral intermediate. mychemblog.comresearchgate.net This chelated intermediate is stable under the reaction conditions and does not collapse to the ketone until acidic workup. This stability prevents a second nucleophilic addition, thereby avoiding the formation of tertiary alcohol byproducts. mychemblog.comresearchgate.net

The required Weinreb amide precursors can be prepared from various starting materials, including activated carboxylic acid derivatives like acid chlorides or anhydrides, which react with N,O-dimethylhydroxylamine hydrochloride. mychemblog.com Alternatively, esters and lactones can be converted to Weinreb amides using reagents like trimethylaluminum. mychemblog.com A common precursor for the piperidine portion is isonipecotic acid or its derivatives, which can be converted into the corresponding Weinreb amide, often with the piperidine nitrogen protected by a group like tert-butyloxycarbonyl (Boc). nih.gov

The general synthetic sequence is outlined below:

Table 1: General Steps for Benzoylpiperidine Synthesis via Weinreb Amide

| Step | Description | Reactants/Reagents | Product |

| 1 | Weinreb Amide Formation | N-Boc-isonipecotic acid, N,O-dimethylhydroxylamine HCl, Coupling agent (e.g., carbodiimide) | tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate |

| 2 | Ketone Formation | Piperidine Weinreb amide, 2-fluorophenyl Grignard or organolithium reagent | N-Boc-1-(2-fluorobenzoyl)piperidin-4-one |

| 3 | Deprotection/Functionalization | Acidic conditions (to remove Boc), Reductive amination | This compound |

This methodology provides a reliable and high-yielding route to the desired benzoylpiperidine fragment, which can then be further functionalized. nih.gov

Chemical Reactivity and Derivatization Pathways of this compound

Nucleophilic Reactivity of the Piperidine Amine

The primary amino group at the 4-position of the piperidine ring in this compound is a key site of nucleophilic reactivity. nih.gov This functionality allows for a wide range of derivatization reactions, making the compound a versatile building block in medicinal chemistry. The lone pair of electrons on the nitrogen atom can readily attack electrophilic centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

Common transformations involving this primary amine include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents to produce secondary or tertiary amines.

N-Acylation: Treatment with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amide bonds. google.com

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary amines.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates to form the corresponding ureas or thioureas. dergipark.org.tr

These derivatization pathways are crucial for modifying the compound's physicochemical properties and for exploring structure-activity relationships in drug discovery programs. nih.gov For instance, 4-amino-1-benzylpiperidine, a related compound, serves as a precursor in the synthesis of various therapeutic agents through reactions at its primary amino group. chemicalbook.comsigmaaldrich.com

Table 2: Representative Reactions of the Piperidine Amine

| Reaction Type | Electrophile | Reagent/Conditions | Product Functional Group |

| N-Alkylation | R-X (Alkyl halide) | Base (e.g., K₂CO₃) | Secondary Amine (R-NH-) |

| N-Acylation | R-COCl (Acyl chloride) | Base (e.g., Pyridine) | Amide (R-CO-NH-) |

| Reductive Amination | RCHO (Aldehyde) | Reducing agent (e.g., NaBH(OAc)₃) | Secondary Amine (R-CH₂-NH-) |

| Thiourea Formation | R-NCS (Isothiocyanate) | Solvent (e.g., CH₂Cl₂) | Thiourea (R-NH-CS-NH-) |

Electrophilic Reactions on the Fluorobenzoyl Moiety

The 2-fluorobenzoyl portion of the molecule is susceptible to electrophilic aromatic substitution (EAS), although its reactivity is influenced by two competing factors: the fluorine atom and the benzoyl carbonyl group. goong.com

Fluorine Atom: As a halogen, fluorine is an ortho-, para-directing group due to its ability to donate lone-pair electron density to the aromatic ring via resonance. researchgate.net However, its high electronegativity makes it strongly deactivating through the inductive effect. researchgate.netlibretexts.org

Benzoyl Group (Acyl Group): The carbonyl group is a powerful electron-withdrawing group and acts as a strong deactivator and a meta-director. minia.edu.eg

In the case of this compound, the strong deactivating and meta-directing effect of the acyl group is expected to dominate, making electrophilic substitution challenging and directing incoming electrophiles primarily to the 5-position (meta to the carbonyl group). The fluorine atom at the 2-position further deactivates the ring. Consequently, forcing conditions, such as strong acids and high temperatures, are typically required for EAS reactions like nitration, halogenation, or sulfonation on this moiety. minia.edu.egmasterorganicchemistry.com

Amide Bond Transformations (e.g., Hydrolysis)

The amide bond linking the piperidine nitrogen to the 2-fluorobenzoyl group is a robust functional group but can be cleaved through hydrolysis under either acidic or basic conditions. goong.com Amides are generally less reactive than esters, and their hydrolysis often requires more stringent conditions, such as prolonged heating with strong acids or bases. researchgate.net

Acid-Catalyzed Hydrolysis: This mechanism involves the initial protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then collapses to yield a carboxylic acid (2-fluorobenzoic acid) and the protonated piperidine amine. youtube.com

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The elimination of the piperidine amine anion (a poor leaving group) is the rate-limiting step, which is followed by an acid-base reaction to give the carboxylate salt and the free piperidine amine. researchgate.netyoutube.com

The rate of hydrolysis can be influenced by the electronic properties of the substituents on the benzoyl ring. nih.gov The electron-withdrawing nature of the fluorine atom may affect the susceptibility of the carbonyl carbon to nucleophilic attack.

Other Significant Chemical Transformations (e.g., Oxidation, Reduction)

Beyond the reactions at its primary functional groups, this compound can undergo other important chemical transformations.

Reduction: The amide carbonyl group can be reduced to a methylene (B1212753) group (-CH₂-). This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). orientjchem.org This reaction would convert this compound into 1-(2-fluorobenzyl)piperidin-4-amine, effectively transforming the amide into a tertiary amine.

Oxidation: The piperidine ring itself can be susceptible to oxidation. While the amide nitrogen is less prone to oxidation, other positions on the ring or derivatives of the 4-amino group could be oxidized. For example, N-benzylpiperidine derivatives can be oxidized at the benzylic position or at the carbon alpha to the ring nitrogen using strong oxidizing agents like ruthenium tetroxide (RuO₄). researchgate.net Biological systems can also metabolize piperidine rings through N-oxidation, potentially forming N-oxides. documentsdelivered.com

Table 3: Summary of Other Chemical Transformations

| Transformation | Reagent/Conditions | Moiety Affected | Resulting Functional Group |

| Amide Reduction | LiAlH₄ in THF/ether | Amide Carbonyl | Methylene (-CH₂-) |

| N-Oxidation | Oxidizing agent (e.g., m-CPBA) or biological metabolism | Piperidine Nitrogen | N-Oxide |

Theoretical Considerations for Ligand-Biomolecule Interactions

The binding of a small molecule ligand, such as a benzoylpiperidine derivative, to a biological target like a protein is a dynamic and specific process governed by fundamental physicochemical principles. nih.govmdpi.com This molecular recognition event is the initial trigger for a cascade of biochemical signals that manifest as a pharmacological response. The interaction is not a simple rigid-body association but a complex interplay of various non-covalent forces and conformational adjustments. nih.gov

The primary forces driving ligand-biomolecule binding are non-covalent interactions, which include hydrogen bonds, ionic bonds, van der Waals forces, and hydrophobic interactions. nih.gov The strength and specificity of the binding are determined by the three-dimensional shape and chemical properties of both the ligand and the binding site on the biomolecule. nih.gov Early models, like Fischer's "lock-and-key" theory, proposed a rigid, pre-formed complementary fit between the ligand and its target. nih.govnih.gov This concept has since evolved to include more dynamic models like "induced fit," where the binding of the ligand induces a conformational change in the target protein to achieve optimal interaction, and "conformational selection," where the protein exists in an equilibrium of different conformations, and the ligand selectively binds to and stabilizes a specific one. mdpi.com

Exploration of Biological Target Classes Modulated by Benzoylpiperidine Derivatives

The benzoylpiperidine scaffold is recognized as a versatile structure in medicinal chemistry, capable of interacting with a diverse range of biological targets. This structural framework is found in molecules that engage with receptors, enzymes, and other key proteins involved in physiological and pathological processes.

Benzoylpiperidine analogs and related piperidine-containing compounds are well-documented modulators of central nervous system (CNS) targets, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors, which are crucial for regulating mood, cognition, and motor control. researchgate.net

Studies on long-chain arylpiperazine derivatives, which share the core piperidine ring, have demonstrated that structural modifications significantly influence binding affinity for various receptor subtypes. For the 5-HT1A receptor, the length of the spacer between the piperidine ring and an aromatic system can cause substantial variations in affinity. researchgate.net For 5-HT2A receptors, the nature of the aromatic system itself has a high influence on binding. researchgate.net

Research into dual-target inhibitors for potential use in Alzheimer's disease has explored 1-benzylpiperidine (B1218667) and 1-benzoylpiperidine (B189436) derivatives for their affinity at the serotonin transporter (SERT). nih.govnih.gov While some compounds showed moderate affinity for SERT, the results highlighted the challenge of designing ligands that can potently bind to both cholinesterases and serotonergic targets simultaneously. nih.gov For example, incorporating bulky aromatic groups tended to favor interaction with cholinesterases at the expense of SERT affinity, likely due to steric hindrance. nih.gov

| Compound Class | Target | Ki (nM) | Reference |

|---|---|---|---|

| Arylpiperazine Derivative (Compound 8a) | 5-HT1A | 17.6 | researchgate.net |

| Arylpiperazine Derivative (Compound 9b) | 5-HT1A | 23.9 | researchgate.net |

| Arylpiperazine Derivative (Compound 9b) | 5-HT2A | 39.4 | researchgate.net |

| Arylpiperazine Derivative (Compound 12a) | D2 | 300 | researchgate.net |

| 1,3,5-Triazine-methylpiperazine Derivative (Compound 4) | 5-HT2A | 430 | medchemexpress.com |

| 1-Benzoylpiperidine Derivative (Compound 21) | SERT | 154.5 | nih.gov |

The benzoylpiperidine scaffold is also a key component in the design of various enzyme inhibitors.

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are critical enzymes in cholinergic neurotransmission, and their inhibition is a primary strategy for treating the cognitive symptoms of Alzheimer's disease. nih.gov Studies on 1-benzylpiperidine and 1-benzoylpiperidine derivatives have shown that these compounds can exhibit inhibitory activity against both AChE and BuChE. For instance, certain derivatives displayed moderate AChE inhibition with IC50 values in the micromolar range. nih.gov One notable compound from a synthesized series, a phenylacetate (B1230308) derivative of 1-benzylpiperidine, emerged as a potent AChE inhibitor and also showed moderate activity against BuChE, indicating a dual inhibitory profile. nih.govnih.gov

Monoamine Oxidases: Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters like dopamine and serotonin. Selective MAO-B inhibitors are particularly relevant for the treatment of Parkinson's disease. mdpi.com Research on pyridazinobenzylpiperidine derivatives has identified potent and selective MAO-B inhibitors. mdpi.comnih.gov Kinetic studies revealed that the most promising compounds act as competitive and reversible inhibitors of MAO-B, with Ki values in the nanomolar range. mdpi.comnih.gov The substitution pattern on the benzyl (B1604629) ring was found to be crucial, with a 3-chloro substituent providing the highest potency for MAO-B inhibition. nih.gov

Carbonic Anhydrase: Carbonic anhydrases (CAs) are a family of enzymes that catalyze the hydration of carbon dioxide. nih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. mdpi.com A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides has been identified as a new class of potent human carbonic anhydrase inhibitors. These compounds demonstrated inhibitory activity in the nanomolar range against several isoforms, including hCA I, II, IX, and XII. nih.govnih.gov The introduction of a 4-fluorobenzyl group on the carboxamide portion of the molecule resulted in a potent inhibitor of hCA I with a Ki of 4.1 nM. nih.gov

| Compound Class | Target Enzyme | Activity Type | Value (µM) | Reference |

|---|---|---|---|---|

| 1-Benzylpiperidine Derivative (Compound 19) | AChE | IC50 | 9.45 | nih.gov |

| 1-Benzylpiperidine Derivative (Compound 19) | BuChE | IC50 | 26.78 | nih.gov |

| Pyridazinobenzylpiperidine Derivative (S5) | MAO-A | IC50 | 3.857 | mdpi.comnih.gov |

| Pyridazinobenzylpiperidine Derivative (S5) | MAO-B | IC50 | 0.203 | mdpi.comnih.gov |

| Pyridazinobenzylpiperidine Derivative (S5) | MAO-B | Ki | 0.155 | mdpi.comnih.gov |

| 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide (Compound 24) | hCA I | Ki | 0.0041 | nih.gov |

| 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide (Compound 15) | hCA II | Ki | 0.0019 | nih.gov |

Chemokine receptors are G protein-coupled receptors (GPCRs) that mediate the migration of immune cells. The C-X-C chemokine receptor 3 (CXCR3) and its ligands (CXCL9, CXCL10, and CXCL11) are strongly associated with T-cell trafficking in inflammatory responses and are considered important therapeutic targets for autoimmune diseases. nih.govnih.gov

While direct studies on this compound for CXCR3 are not widely reported, the broader piperidine scaffold is a key feature in several classes of potent CXCR3 antagonists. High-throughput screening efforts have led to the discovery of novel CXCR3 antagonists based on a piperazinyl-piperidine core. nih.gov Further optimization of these initial hits has helped to identify the essential molecular features required for potent binding to the CXCR3 receptor. nih.gov This demonstrates that the piperidine ring is a suitable anchor for designing ligands that can effectively block the function of this key inflammatory receptor. The development of small-molecule antagonists for CXCR3, such as TAK-779 (a nonpeptide compound) and AMG487 (a quinazolinone derivative), further underscores the tractability of this receptor as a drug target. nih.govnih.govmedchemexpress.com

General Principles of Mechanism of Action Studies

Elucidating the mechanism of action (MOA) for a compound is a critical step in drug discovery that explains how the molecule produces its pharmacological effect at a molecular level. This process begins with identifying the biological target through methods like affinity chromatography, expression cloning, or computational target prediction.

Once a primary target is identified, the interaction must be validated and characterized. This involves quantifying the binding affinity (e.g., Kd, Ki) through techniques such as radioligand binding assays. nih.gov Functional assays are then employed to determine the consequence of this binding. These assays measure the biological response, such as changes in enzyme activity, receptor signaling (e.g., second messenger production), or gene expression. This helps to classify the compound as an agonist (activates the target), antagonist (blocks the target's activity), or allosteric modulator (binds to a site other than the primary binding site to modify the target's activity). nih.gov

Kinetic studies are also essential, providing information on the rates of association (kon) and dissociation (koff) of the ligand-target complex. nih.gov A compound's residence time at its target (related to koff) can often be more predictive of its in vivo efficacy than binding affinity alone. Understanding the MOA provides a rational basis for optimizing a compound's potency and selectivity, predicting its therapeutic effects, and anticipating potential side effects.

Structure Activity Relationship Sar Studies of 1 2 Fluorobenzoyl Piperidin 4 Amine Derivatives

Conformational Analysis and Stereochemical Influences on Biological Activity

The three-dimensional arrangement of a molecule is critical for its interaction with a biological target. For piperidine (B6355638) derivatives, the ring typically adopts a flexible chair conformation. The substituents on the piperidine ring can exist in either axial or equatorial positions, and this orientation significantly impacts biological activity. The introduction of an acyl group, such as the 2-fluorobenzoyl moiety, at the piperidine nitrogen can influence the ring's conformational equilibrium.

Stereochemistry at the C4 position and any other chiral centers introduced on the piperidine ring can lead to significant differences in potency and efficacy. In studies on α-glucosidase inhibitors, compounds with an S-configuration at a chiral center on the piperidine ring were up to five times more active than their R-configuration counterparts, highlighting the importance of stereospecific interactions with the target enzyme.

Impact of Fluorine Substitution on Molecular Recognition and Activity Profiles

The inclusion of fluorine in drug candidates is a common strategy in medicinal chemistry to modulate various physicochemical and biological properties. mdpi.com The fluorine atom in the 1-(2-Fluorobenzoyl)piperidin-4-amine scaffold, specifically at the ortho position of the benzoyl ring, plays a multifaceted role in molecular recognition and activity. mdpi.comnih.gov

Fluorine's high electronegativity can alter the electronic properties of the benzoyl ring and the adjacent carbonyl group. This can influence the molecule's pKa and its ability to act as a hydrogen bond acceptor. researchgate.net A fluorine atom can form weak hydrogen bonds with suitable donors on a protein target, contributing to binding affinity. nih.gov Its small size allows it to act as a bioisostere for a hydrogen atom, yet it can profoundly alter local polarity and electrostatic interactions. mdpi.com

Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position. Placing the fluorine at the ortho position can also induce a specific conformational twist in the benzoyl ring relative to the piperidine moiety, which may be optimal for fitting into a constrained binding site. SAR studies on various fluorinated benzazole compounds have shown that the presence and position of fluorine are essential for their growth-inhibitory activity. mdpi.com In some cases, replacing fluorine with other halogens or removing it entirely leads to a significant loss of potency. mdpi.com For certain kinase inhibitors, fluorine at the C-2' position was found to be optimal, leading the substituted phenyl group deeper into a hydrophobic pocket within the protein and increasing potency. mdpi.com

| Compound Class | Fluorine Position | Impact on Activity |

| Benzazole Derivatives | Varies | Essential for growth-inhibitory activity; removal diminishes potency. mdpi.com |

| Kinase Inhibitors | C-2' (ortho) | Optimal for potency; directs moiety into a hydrophobic pocket. mdpi.com |

| Quinolone Derivatives | Varies | Increases hydrophobicity, aiding penetration into protein pockets. mdpi.com |

Systematic Variations on the Piperidine and Benzoyl Moieties

Systematic modification of the piperidine and benzoyl moieties is a cornerstone of SAR exploration for this class of compounds. These studies aim to identify which functional groups and substitution patterns enhance biological activity and selectivity.

Variations on the Benzoyl Moiety: Modifications on the benzoyl ring, beyond the existing fluorine atom, can significantly impact activity. The position and electronic nature of additional substituents are critical. Studies on inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis showed that while ortho-substituted benzoyl groups are tolerated, para-substitution is often preferred. nih.gov For instance, a para-chloro substituent maintained potency comparable to the lead compound, whereas a para-fluoro group resulted in lower potency. nih.gov In a different series of benzoylpiperidine derivatives acting as monoacylglycerol lipase (B570770) (MAGL) inhibitors, a compound with an isopropyl group at the para position of the benzoyl ring was identified as the most potent reversible inhibitor. nih.gov

Variations on the Piperidine Moiety: The 4-amino group on the piperidine ring is a crucial site for modification, often serving as an attachment point for various substituents to explore new interactions with the target protein. In the development of novel antifungal agents, the N-substituent on this 4-amino group was systematically varied. mdpi.com SAR analysis revealed that activity was highly dependent on the nature of this substituent, with long alkyl chains like dodecyl or substituted benzyl (B1604629) groups leading to promising antifungal activity against Candida and Aspergillus species. mdpi.com This suggests that this part of the molecule likely interacts with a hydrophobic region of the target enzyme.

| Compound Reference | Modification on Benzoyl Ring | Modification on Piperidine Ring | Target | Resulting Activity |

| Analog 11 nih.gov | 4-chlorophenyl | 4-((phenoxy)methyl) | MenA | IC50 = 22 µM |

| Compound 20 nih.gov | 4-isopropylbenzoyl | 4-(4-fluorophenoxy) | MAGL | IC50 = 80 nM |

| Compound 2a mdpi.com | (Unmodified) | 1-benzyl, 4-amino-(4-tert-butyl)benzyl | Antifungal | MIC > 64 µg/mL |

| Compound 2g mdpi.com | (Unmodified) | 1-benzyl, 4-amino-(1-phenylethyl) | Antifungal | MIC = 16 µg/mL (C. albicans) |

Comparative Analysis with Related Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. researchgate.netmdpi.comnih.gov Comparing the this compound scaffold with related structures, such as those containing piperazine (B1678402) or other heterocyclic cores, provides valuable insight into the structural requirements for specific biological activities.

The choice between a piperidine and a piperazine ring can dramatically alter a compound's pharmacological profile. nih.gov For instance, in a study of dual-target histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptor antagonists, ligands with a piperidine core showed significantly higher affinity for the σ1R compared to their piperazine counterparts. nih.gov The replacement of piperazine with piperidine in compound 5 (compared to compound 4) resulted in a more than 400-fold increase in σ1R affinity, establishing the piperidine moiety as a key element for dual activity at these targets. nih.gov This difference is often attributed to changes in basicity (pKa) and the three-dimensional shape of the molecule. The piperidine nitrogen is less basic than the corresponding secondary amine in a piperazine ring, which can lead to different protonation states at physiological pH and altered interactions with receptor residues. nih.gov

The benzoylpiperidine fragment itself is considered a privileged structure for developing atypical antipsychotic agents, largely because it is a core component of potent 5-HT2A receptor ligands like ketanserin (B1673593) and altanserin. nih.gov When compared to more flexible or conformationally distinct scaffolds, the constrained nature of the piperidine ring in the 1-(2-fluorobenzoyl) frame often provides an optimal orientation for key interacting groups, leading to enhanced binding and desired functional activity at CNS targets. nih.govacs.org

| Scaffold Comparison | Target(s) | Key Finding |

| Piperidine vs. Piperazine nih.gov | Histamine H3R / Sigma-1R | The piperidine core was crucial for high affinity at the sigma-1 receptor, while the piperazine analog had significantly lower affinity. |

| Benzoylpiperidine vs. Acyclic Analogs nih.govnih.gov | 5-HT2A / D2 Receptors | The constrained piperidine ring is a key feature of potent antipsychotic agents, providing a rigid framework for optimal receptor interaction. |

| Piperidine vs. Indanamine acs.org | Dopamine (B1211576) Transporter (DAT) | Different scaffolds, even when designed to superimpose, can lead to dissimilar SAR patterns due to variations in flexibility and orientation of key functional groups. |

Computational Chemistry and Molecular Modeling Approaches for 1 2 Fluorobenzoyl Piperidin 4 Amine

Quantum Chemical Calculations for Electronic and Steric Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and steric characteristics of 1-(2-Fluorobenzoyl)piperidin-4-amine. researchgate.netnih.gov These calculations provide a detailed picture of the molecule's geometry and electron distribution, which are key determinants of its chemical reactivity and intermolecular interactions.

The electronic properties of the molecule, such as the distribution of electron density, can be visualized through the Molecular Electrostatic Potential (MEP) map. The MEP identifies electrophilic and nucleophilic sites, indicating regions prone to interactions with biological targets. researchgate.net For this compound, the electronegative fluorine and oxygen atoms would create regions of negative potential, while the amine group's hydrogen atoms would be areas of positive potential, guiding potential hydrogen bond formations.

Table 1: Key Properties Determined by Quantum Chemical Calculations

| Property Calculated | Significance for this compound |

|---|---|

| Optimized Molecular Geometry | Predicts the most stable 3D arrangement of atoms, bond lengths, and angles. |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for non-covalent interactions. researchgate.net |

| HOMO-LUMO Energies | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies help determine chemical reactivity and the ability to participate in charge-transfer reactions. |

| NBO Analysis | Natural Bond Orbital (NBO) analysis reveals details about charge distribution, orbital interactions, and the strength of intramolecular hydrogen bonds, contributing to molecular stability. researchgate.net |

| Steric Hindrance | Defines the spatial bulk and shape of the molecule, which is critical for complementarity with a receptor binding site. |

Molecular Dynamics Simulations for Ligand-Receptor Interactions

Molecular Dynamics (MD) simulations offer a dynamic view of the interactions between this compound and its biological target. researchgate.net Unlike static docking methods, MD simulations track the movements of atoms over time, providing insights into the stability of the ligand-receptor complex, the role of solvent molecules, and the conformational changes that may occur upon binding. nih.govutupub.fi

In a typical MD simulation, the ligand is placed within the binding site of a receptor, and the system is solvated in a water box. The simulation then solves Newton's equations of motion for every atom, generating a trajectory of atomic positions and velocities. researchgate.net Analysis of this trajectory can reveal the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and receptor residues. utupub.fi For this compound, MD simulations could validate the stability of its binding mode, assess the flexibility of the piperidine (B6355638) ring within the binding pocket, and quantify the binding free energy using methods like MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). nih.gov

Table 2: Insights from Molecular Dynamics Simulations

| Simulation Output | Information Gained |

|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the stability of the protein and the ligand's position over time. A stable RMSD suggests a stable binding complex. utupub.fi |

| Root-Mean-Square Fluctuation (RMSF) | Identifies the flexibility of different regions of the protein, highlighting which residues are most affected by ligand binding. utupub.fi |

| Interaction Analysis | Tracks the formation and breakage of hydrogen bonds and other non-covalent interactions throughout the simulation. |

| Binding Free Energy Calculation | Provides a quantitative estimate of the binding affinity between the ligand and the receptor. nih.gov |

Ligand-Based and Structure-Based Drug Design Strategies (e.g., Ligand-Protein Docking)

Both ligand-based and structure-based approaches are vital in the design and discovery of drugs related to this compound. When the three-dimensional structure of the biological target is known, structure-based drug design, particularly molecular docking, is a primary tool. nih.gov

Molecular docking predicts the preferred orientation and conformation (the "pose") of the ligand when it binds to a receptor. This computational technique scores different poses based on their binding affinity, which is estimated by calculating the free energy of binding. researchgate.net For this compound, docking studies would identify the key amino acid residues in the receptor's active site that it interacts with. The fluorine atom, for example, might engage in specific halogen bonding or electrostatic interactions, while the amine group could act as a hydrogen bond donor. These predictions are crucial for understanding the structure-activity relationship (SAR) and for designing modifications to improve binding affinity and selectivity. nih.gov

In the absence of a known receptor structure, ligand-based methods are employed. These strategies rely on the knowledge of other molecules that bind to the target of interest to develop a pharmacophore model, which defines the essential steric and electronic features required for biological activity.

Table 3: Example of Molecular Docking Results | Parameter | Description | Example Value | | :--- | :--- | :--- | | Binding Affinity (kcal/mol) | An estimate of the binding free energy; more negative values indicate stronger binding. | -8.5 | | Hydrogen Bonds | Identifies specific donor-acceptor pairs between the ligand and protein residues (e.g., with SER120, TYR350). | | Hydrophobic Interactions | Lists residues involved in non-polar interactions with the ligand (e.g., with LEU85, PHE210). | | Predicted Ki (nM) | The predicted inhibition constant, derived from the binding affinity. | 150 nM |

Cheminformatics and Machine Learning in Compound Optimization

Cheminformatics and machine learning (ML) are transforming the process of lead optimization in drug discovery. nih.gov These data-driven approaches can be applied to large datasets of chemical structures and their associated biological activities to build predictive models.

For this compound, these techniques can be used to create Quantitative Structure-Activity Relationship (QSAR) models. A QSAR model would correlate various calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) of a series of analogs with their measured biological activity. This model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

Furthermore, machine learning algorithms can learn the complex patterns that define a "drug-like" molecule from vast chemical databases. nih.gov These models can then be used to score or generate novel molecular structures based on the scaffold of this compound, biasing the design process towards compounds with favorable ADME (absorption, distribution, metabolism, and excretion) properties and reduced potential for toxicity.

Advanced Analytical Characterization of 1 2 Fluorobenzoyl Piperidin 4 Amine and Its Analogs

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and electronic environment of atoms within a molecule.

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides information on the chemical environment, proximity, and connectivity of atoms.

¹H NMR Spectroscopy: Proton NMR provides information on the number and type of hydrogen atoms. For 1-(2-Fluorobenzoyl)piperidin-4-amine, the spectrum would exhibit distinct signals for the aromatic, piperidine (B6355638), and amine protons. The protons on the fluorobenzoyl ring typically appear as a complex multiplet in the aromatic region (δ 7.0–7.5 ppm). The piperidine ring protons resonate in the upfield region (δ 1.5–4.0 ppm), often showing complex splitting patterns due to axial and equatorial positions in the chair conformation. The amine (NH₂) protons usually appear as a broad singlet that is exchangeable with deuterium (B1214612) oxide.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₄F) | 7.0 - 7.5 | Multiplet |

| Piperidine CH (C4-H) | ~2.8 - 3.2 | Multiplet |

| Piperidine CH₂ (C2-H, C6-H) | ~3.0 - 4.5 | Multiplets |

| Piperidine CH₂ (C3-H, C5-H) | ~1.5 - 2.2 | Multiplets |

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy details the carbon framework of the molecule. The spectrum of this compound would show a signal for the amide carbonyl carbon around δ 165–170 ppm. unica.it The aromatic carbons would appear between δ 115–165 ppm, with the carbon directly bonded to the fluorine atom showing a large one-bond coupling constant (¹JC-F) of approximately 245 Hz. The carbons of the piperidine ring would resonate in the δ 25–50 ppm range. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 165 - 170 |

| Aromatic C-F | ~160 (with large ¹JC-F) |

| Other Aromatic C | 115 - 135 |

| Piperidine C-N (C2, C6) | 40 - 50 |

| Piperidine C-NH₂ (C4) | 45 - 55 |

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is highly sensitive and specific for fluorinated compounds. nih.gov For this compound, the ¹⁹F NMR spectrum would display a single resonance corresponding to the fluorine atom on the benzoyl group. This technique is exceptionally useful for confirming the presence and electronic environment of fluorine in the molecule and for assessing purity in complex mixtures. nih.govmdpi.com In related fluorobenzoyl derivatives, the ¹⁹F signal appears as a singlet or a multiplet depending on coupling with nearby protons. nih.gov

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio with very high precision. This allows for the calculation of a unique molecular formula. For this compound, HRMS would confirm its elemental composition as C₁₂H₁₅FN₂O. The technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental formulas.

Table 3: HRMS Data for this compound

| Molecular Formula | Nominal Mass | Calculated Exact Mass [M+H]⁺ |

|---|

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. The primary amine (NH₂) group would exhibit two N-H stretching bands around 3300–3400 cm⁻¹ and an N-H bending vibration near 1600 cm⁻¹. wpmucdn.comorgchemboulder.com A strong absorption band corresponding to the amide C=O stretch would be prominent around 1630–1660 cm⁻¹. ucalgary.ca Other significant peaks include C-N stretching, aromatic C=C stretching, and a C-F stretching vibration. orgchemboulder.com

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (N-H) | Stretch | 3400 - 3300 (two bands) | Medium |

| Primary Amine (N-H) | Bend | 1650 - 1580 | Medium-Strong |

| Amide (C=O) | Stretch | 1660 - 1630 | Strong |

| Aromatic (C=C) | Stretch | 1600, 1475 | Medium |

| Aliphatic (C-H) | Stretch | 2950 - 2850 | Medium |

| Aromatic C-F | Stretch | 1250 - 1100 | Strong |

Chromatographic and Separation Methods (e.g., Column Chromatography, HPLC)

Chromatographic techniques are indispensable for the purification and purity assessment of synthesized compounds.

Column Chromatography: This technique is widely used for the purification of reaction mixtures on a preparative scale. For compounds like this compound, silica (B1680970) gel is a common stationary phase. rsc.org A gradient elution system using solvents such as ethyl acetate (B1210297) in hexane (B92381) or methanol (B129727) in dichloromethane (B109758) allows for the separation of the target compound from starting materials and byproducts. rsc.org Due to the basic nature of the amine group, sometimes a small amount of a base like triethylamine (B128534) is added to the mobile phase to prevent peak tailing and improve separation. reddit.com Alternatively, amine-bonded silica columns can be effective for purifying basic compounds. biotage.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution analytical technique used to determine the purity of a compound and quantify its components. A reversed-phase C18 column is typically employed for analyzing piperidine derivatives. nih.govresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.govwiley-vch.de Detection is commonly performed using a UV detector, monitoring at wavelengths where the aromatic benzoyl moiety absorbs, such as 254 nm. google.com

Table 5: Typical HPLC Conditions for Analysis of Piperidine Analogs

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.govresearchgate.net |

| Mobile Phase | Acetonitrile and water (with 0.1% TFA or Phosphoric Acid) nih.govresearchgate.net |

| Elution | Gradient or Isocratic |

| Flow Rate | 0.8 - 1.2 mL/min nih.govwiley-vch.de |

| Detection | UV at 210, 254, or 280 nm nih.gov |

X-ray Crystallography for Precise Molecular Geometry

X-ray crystallography is the gold standard for determining the exact three-dimensional structure of a crystalline compound. While a crystal structure for this compound is not publicly available, analysis of closely related fluorobenzoyl-piperidine analogs provides insight into the expected structural features. nih.govresearchgate.net

This technique would provide precise measurements of bond lengths, bond angles, and torsional angles. It would confirm the chair conformation of the piperidine ring, which is the most stable arrangement. nih.gov Furthermore, it would establish the relative stereochemistry, showing whether the amine and benzoyl groups adopt axial or equatorial positions on the piperidine ring. The crystal packing would reveal intermolecular interactions, such as hydrogen bonds involving the amine and amide groups, which dictate the macroscopic properties of the solid. For an analog, {[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, crystallization in the triclinic space group P-1 was observed, confirming the solid-state conformation. nih.gov

Preclinical Research Methodologies Utilizing 1 2 Fluorobenzoyl Piperidin 4 Amine Derivatives

In Vitro Pharmacological Profiling and Cellular Assays

In vitro pharmacological profiling is an essential first step to characterize the interaction of 1-(2-Fluorobenzoyl)piperidin-4-amine derivatives with biological targets and to understand their cellular effects. nih.gov This is often performed early in the drug discovery process to identify both desired and off-target activities. nih.gov

Binding and functional assays are fundamental to determining the affinity and efficacy of a compound at a specific receptor or target. Human Embryonic Kidney 293 (HEK293) cells are a commonly used cell line for these studies because they are easily transfected to express a specific target protein, such as a receptor or ion channel. researchgate.net

Radioligand binding assays are a standard method to determine the affinity of a test compound for a receptor. chemmethod.com This technique involves incubating a radiolabeled ligand with a cell membrane preparation expressing the target receptor in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibition constant (Ki) can be calculated, which is an indicator of the compound's binding affinity.

For instance, in a study of a series of fluorobenzamides, the binding affinity of N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide, a structural analog of the core compound, was evaluated for its affinity to sigma receptors using guinea pig brain membranes. nih.gov The results demonstrated a high affinity for sigma receptors, particularly with selectivity for the sigma-2 subtype. nih.gov

| Compound | Target Receptor | Ki (nM) | Selectivity (sigma-2/sigma-1) |

| N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide | Sigma | 3.4 | 120 |

| Data sourced from a study on fluorobenzamide derivatives and their affinity for sigma receptors. nih.gov |

Functional assays are then used to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptor. These assays measure the biological response elicited by the compound upon binding to the receptor. For G-protein coupled receptors (GPCRs), this could involve measuring changes in intracellular second messengers like cyclic AMP (cAMP) or calcium ions. For ion channels, electrophysiological techniques like patch-clamp can be used to measure changes in ion flow across the cell membrane. In a study of piperidine (B6355638) derivatives targeting the histamine (B1213489) H3 receptor expressed in HEK293 cells, a cAMP accumulation assay was used to classify compounds as antagonists. researchgate.net

To further understand the mechanism of action, derivatives of this compound can be studied in biochemical assays using purified biomolecules. These assays allow for a detailed investigation of the direct interaction between the compound and its target enzyme or receptor in a controlled, cell-free environment.

Enzyme inhibition assays are a common type of biochemical study. In these assays, the activity of a purified enzyme is measured in the presence of varying concentrations of the test compound. This allows for the determination of the compound's inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC50). For example, in the development of inhibitors for the dipeptidyl peptidase-IV (DPP-IV) enzyme, an in vitro enzyme assay was used to measure the release of a chromogenic product to determine the IC50 values of novel compounds. chemmethod.com Similarly, pyrazole (B372694) derivatives have been evaluated for their inhibitory activity against α-glucosidase and α-amylase enzymes through in vitro assays. nih.gov

Receptor binding assays with purified receptors can also be performed to corroborate the findings from cell-based assays and to provide more precise measurements of binding kinetics. These studies are crucial for understanding the structure-activity relationship (SAR) and for optimizing the lead compounds.

In Vivo Research Models for Biological Activity Evaluation

Following in vitro characterization, promising derivatives of this compound are advanced to in vivo studies to evaluate their biological activity in a whole-organism context. These studies are essential for establishing proof-of-concept and for assessing the pharmacokinetic and pharmacodynamic properties of the compounds.

Animal models, most commonly rodents such as mice and rats, are used to conduct proof-of-concept studies to demonstrate the potential therapeutic efficacy of a compound for a specific disease. The choice of animal model depends on the therapeutic target and the disease indication. For example, in the evaluation of novel anti-inflammatory agents based on a 2-(piperidin-4-yl)-1H-benzo[d]imidazole scaffold, a xylene-induced ear edema model in mice was utilized to assess in vivo anti-inflammatory activity. chemmethod.com For compounds with potential antidepressant effects, forced swim and tail suspension tests in mice are common behavioral models used to assess antidepressant-like activity. researchgate.net

In these studies, the compound is administered to the animals, and its effect on disease-related biomarkers or behavioral outcomes is measured. These studies provide critical information on the in vivo potency and efficacy of the compound and help to validate the therapeutic hypothesis. For example, a series of phenolic diaryl amino piperidine derivatives were evaluated for their anti-nociceptive activity in rodent models to demonstrate their potential as delta opioid receptor agonists for pain relief. nih.gov

Derivatives of this compound are also promising candidates for development as radiotracers for Positron Emission Tomography (PET) imaging. PET is a non-invasive imaging technique that allows for the quantitative visualization of biological processes in vivo. nih.gov By labeling a compound with a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), its distribution and binding to a specific target in the body can be monitored over time. nih.govnih.gov

The development of a PET radiotracer involves several steps, including the synthesis of a precursor molecule suitable for radiolabeling, the development of a robust radiosynthesis method, and preclinical evaluation in animal models. mdpi.com For instance, N-(N-Benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide was synthesized by a nucleophilic substitution of a nitro precursor with [¹⁸F]fluoride. nih.gov

Preclinical PET imaging studies in mouse models are used to assess the brain uptake, biodistribution, and target engagement of the radiotracer. In a study with N-(N-Benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide, tissue distribution in mice was evaluated at various time points post-injection. The study found high uptake in the brain and other organs. nih.gov

| Organ | Uptake (%ID/g) at 60 min | Uptake (%ID/g) at 120 min |

| Brain | High | Constant |

| Heart | High | Constant |

| Liver | High | Constant |

| Lungs | High | Constant |

| Spleen | High | Constant |

| Kidneys | High | Constant |

| Small Intestine | High | Constant |

| Bone | No significant increase | No significant increase |

| %ID/g = percentage of injected dose per gram of tissue. Data from a study on the tissue distribution of N-(N-Benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide in mice. nih.gov |

To demonstrate the specificity of the radiotracer for its target, blocking studies are performed. This involves pre-treating the animals with a high dose of an unlabeled drug that is known to bind to the same target. A reduction in the uptake of the radiotracer in the target tissue in the presence of the blocking agent indicates that the radiotracer is binding specifically to the target. For N-(N-Benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide, a blocking study with haloperidol (B65202) in rats demonstrated that the brain uptake was selective for haloperidol-sensitive sigma sites. nih.gov However, it is important to note that some radiolabeled piperidine derivatives have shown in vivo defluorination, which can lead to off-target accumulation of radioactivity, particularly in the bone, and this needs to be carefully evaluated. nih.gov

Emerging Research Directions and Future Perspectives for 1 2 Fluorobenzoyl Piperidin 4 Amine

Design and Synthesis of Next-Generation Analogs with Targeted Profiles

The development of next-generation analogs of 1-(2-Fluorobenzoyl)piperidin-4-amine is centered on strategic structural modifications to enhance potency, selectivity, and pharmacokinetic properties. The piperidine (B6355638) moiety is a key structural feature in numerous FDA-approved drugs, and its analogs can favorably influence properties like lipophilicity and metabolic stability. enamine.net Synthetic chemistry offers a vast toolkit to create a diverse chemical space around the core piperidine structure.

Key synthetic strategies for generating novel analogs include:

Reductive Amination: A common method for modifying the piperidine core, this reaction involves coupling the amine group with various aldehydes or ketones. For instance, the synthesis of 4-aminopiperidine (B84694) (4AP) analogs has been achieved through reductive amination of 4-amino-1-Boc-piperidine with aldehydes like 2-phenyl acetaldehyde (B116499) to create a common intermediate, which is then further diversified. nih.gov

Hydrogenation and Reduction: The hydrogenation of substituted pyridines is a popular and effective approach to produce a wide array of piperidine derivatives. mdpi.com Modern methods often combine hydrogenation with functionalization in one-pot processes to improve efficiency. mdpi.com Catalysts based on rhodium, palladium, and iridium are frequently used for these transformations, allowing for the synthesis of complex structures like all-cis-(multi)fluorinated piperidines. mdpi.com

Cyclization Reactions: Intramolecular reactions provide a powerful means to construct the piperidine ring system. Techniques such as radical-mediated amine cyclization, nickel-catalyzed Alder-ene reactions of 1,7-dienes, and rhodium-catalyzed cycloisomerization of 1,7-ene-dienes have been successfully employed to create diverse piperidine scaffolds, including those with high diastereoselectivity and enantioselectivity. mdpi.com

Multi-component Reactions: These reactions allow for the assembly of complex molecules from simple starting materials in a single step, offering an efficient route to highly functionalized piperidine derivatives. mdpi.com

Structure-Activity Relationship (SAR) studies are crucial for guiding the design of these analogs. For example, in the development of dipeptidyl peptidase II (DPP II) inhibitors based on a 1-[(S)-2,4-diaminobutanoyl]piperidine lead, it was found that substitution at the gamma-amino position with arylalkyl groups, such as a 2-chlorobenzyl moiety, significantly increased potency. nih.gov Conversely, alpha-amino substitution was unfavorable. nih.gov Similarly, in the design of histamine (B1213489) H3 receptor antagonists, replacing a piperazine (B1678402) scaffold with a piperidine ring was a key modification explored to determine which nitrogen atoms were essential for activity. nih.gov These studies highlight how systematic modification of the core structure can lead to compounds with highly targeted biological profiles.

| Synthetic Strategy | Description | Example Application | Reference |

|---|---|---|---|

| Reductive Amination | Coupling of an amine with an aldehyde or ketone, followed by reduction. A versatile method for introducing diverse substituents. | Synthesis of 4-aminopiperidine analogs for inhibition of Hepatitis C virus assembly. | nih.gov |

| Asymmetric Hydrogenation | Reduction of substituted pyridines using chiral catalysts to produce enantiomerically pure piperidines. | Iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts to access chiral piperidines. | mdpi.com |

| Intramolecular Cyclization | Formation of the piperidine ring from a linear precursor. Various catalytic systems (e.g., Nickel, Rhodium, Cobalt) can be used. | Nickel-catalyzed intramolecular Alder-ene reaction of 1,7-dienes to form substituted piperidines. | mdpi.com |

| "Borrowing Hydrogen" Annulation | A one-pot process combining hydrogenation and functionalization to make synthesis faster and more cost-effective. | [5 + 1] annulation method for piperidine synthesis. | mdpi.com |

Exploration of Novel Therapeutic and Diagnostic Applications

The inherent versatility of the piperidine scaffold, a core component of this compound, makes its derivatives promising candidates for a wide range of therapeutic areas beyond their initial applications. Researchers are actively exploring these compounds for new biological activities.

Novel Therapeutic Targets:

Oncology: Piperidine moieties are frequently used in the construction of anticancer drugs. mdpi.com For instance, a novel pyrrolo[1,2-a]quinoxaline (B1220188) derivative containing a piperidine linker showed significant cytotoxic potential against several human leukemia cell lines (HL60, K562, and U937). mdpi.com Another study focused on designing 2-amino-4-(1-piperidine) pyridine (B92270) derivatives as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) to combat resistance to existing cancer therapies. mdpi.com

Inflammatory Diseases: Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have been synthesized and identified as potent anti-inflammatory agents. nih.gov One lead compound demonstrated significant inhibitory activity on the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophages and showed potent in vivo anti-inflammatory effects in mouse models. nih.gov

Infectious Diseases: The piperidine scaffold is being investigated for activity against various pathogens. A 4-aminopiperidine scaffold was identified as an inhibitor of the assembly and release of infectious Hepatitis C virus (HCV). nih.gov Additionally, fluorobenzoyl derivatives linked to other scaffolds have been explored for antibacterial activity, with some showing promise as potential allosteric inhibitors of d-alanyl-d-alanine (B1587853) ligase (Ddl), an essential enzyme in bacterial cell wall synthesis. mdpi.com

Neurological and Metabolic Disorders: Piperidine-based compounds have been identified as potent ligands for sigma-1 receptors (S1R), which are implicated in neurodegenerative and neuropsychiatric disorders. nih.gov Other research has focused on designing 4-aminopiperidine derivatives as inhibitors of dipeptidyl peptidase-4 (DPP4) for the management of type 2 diabetes. researchgate.net

Potential Diagnostic Applications: While therapeutic applications are more widely studied, the potential for diagnostic agents should not be overlooked. The this compound structure could be modified for use in molecular imaging techniques like Positron Emission Tomography (PET). By incorporating a positron-emitting radionuclide (e.g., Fluorine-18) into the structure, analogs could be developed as imaging probes to visualize and quantify specific biological targets, such as receptors or enzymes, in vivo. This would be invaluable for disease diagnosis, monitoring treatment response, and understanding disease mechanisms.

| Therapeutic Area | Biological Target/Application | Example Derivative Class | Reference |

|---|---|---|---|

| Oncology | Antileukemic Activity | Substituted Pyrrolo[1,2-a]quinoxalines | mdpi.com |

| Inflammatory Disease | Inhibition of NO and TNF-α Production | 2-(piperidin-4-yl)-1H-benzo[d]imidazoles | nih.gov |

| Virology | Inhibition of Hepatitis C Virus (HCV) Assembly | 4-Aminopiperidines (4AP) | nih.gov |

| Bacteriology | Inhibition of d-alanyl-d-alanine ligase (Ddl) | Fluorobenzoylthiosemicarbazides | mdpi.com |

| Neurology | Sigma-1 Receptor (S1R) Agonism | Piperidine/piperazine-based compounds | nih.govrsc.org |

| Metabolic Disease | DPP4 Inhibition (Antidiabetic) | 4-Aminopiperidine-dihyroquinazoline-uracils | researchgate.net |

Integration of Advanced Computational and Experimental Methodologies in Chemical Discovery

The discovery and optimization of novel compounds based on the this compound scaffold are increasingly driven by a synergy between advanced computational and experimental techniques. This integrated approach accelerates the design-synthesize-test cycle, allowing for a more rational and efficient exploration of chemical space.

Computational Methodologies:

Molecular Docking: This technique is widely used to predict the binding orientation and affinity of a ligand to its target protein. In the discovery of sigma-1 receptor (S1R) ligands, docking was used to analyze the binding pose of a potent piperidine-based compound, providing a starting point for structure-based optimization. nih.govrsc.org This helps in understanding the key interactions between the ligand and the receptor's active site.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, revealing the stability of binding interactions. For S1R ligands and DPP4 inhibitors, MD simulations were employed to confirm the stability of the docked poses and to identify crucial amino acid residues involved in the interaction. nih.govresearchgate.netrsc.org

Density Functional Theory (DFT): DFT calculations are used to study the electronic properties and reactivity of molecules. This method has been applied to potent antidiabetic piperidine derivatives to analyze HOMO-LUMO energies and electrostatic potential maps, helping to correlate the electronic structure of a compound with its biological activity. researchgate.net DFT is also used to predict and confirm molecular structures by comparing calculated spectroscopic data with experimental results. nih.gov

These computational tools allow researchers to screen virtual libraries of compounds, prioritize candidates for synthesis, and generate hypotheses about SAR that can be tested experimentally. This significantly reduces the time and resources required compared to traditional high-throughput screening alone.

| Computational Method | Purpose | Example Application | Reference |

|---|---|---|---|

| Molecular Docking | Predicts ligand binding mode and affinity to a biological target. | Elucidating the binding mode of novel piperidine-based Sigma-1 Receptor (S1R) agonists. | nih.govrsc.org |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules to assess the stability of a ligand-protein complex. | Validating the stability of a potent antidiabetic compound at the DPP4 active site. | researchgate.net |

| Density Functional Theory (DFT) | Calculates the electronic structure of molecules to understand reactivity and other properties. | Studying the reactivity descriptors of potent vs. weak DPP4 inhibitors. | researchgate.net |

| In Silico ADME Prediction | Predicts Absorption, Distribution, Metabolism, and Excretion properties of drug candidates. | Guiding the design of novel Dihydrofolate reductase (DHFR) inhibitors. | nih.gov |

The integration of these computational predictions with advanced experimental methodologies, such as novel synthetic routes and sophisticated biological assays, creates a powerful feedback loop. mdpi.com Insights from computational studies guide the synthesis of more targeted and effective molecules, while experimental results provide crucial data to refine and validate the computational models, ultimately accelerating the path toward new and improved chemical entities.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-Fluorobenzoyl)piperidin-4-amine, and how are intermediates characterized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, piperidin-4-amine derivatives are often prepared by reacting fluorobenzoyl chloride with piperidine precursors under anhydrous conditions (e.g., dichloromethane, triethylamine catalyst) . Intermediate characterization typically employs ¹H/¹³C NMR and mass spectrometry (MS) to confirm structural integrity . Purity is assessed via HPLC with UV detection (λ = 254 nm).

Q. How is the biological activity of this compound assessed in receptor-binding studies?

- Methodology : Radioligand displacement assays (e.g., using tritiated agonists/antagonists) quantify binding affinity to targets like GPCRs or ion channels. For fluorinated analogs, fluorine-19 NMR can track binding kinetics in vitro . Dose-response curves (IC₅₀/EC₅₀) are generated using nonlinear regression models .

Q. What analytical techniques are critical for verifying the stability of this compound under varying pH conditions?

- Methodology : Accelerated stability studies in buffers (pH 1–13) are monitored via LC-MS/MS over 72 hours. Degradation products are identified using high-resolution MS (HRMS) and compared to synthetic standards. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound amid competing side reactions?

- Methodology :

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) minimize hydrolysis of the fluorobenzoyl group .

- Catalyst screening : Triethylamine or DMAP improves acylation efficiency .

- Temperature control : Reactions at 0–5°C suppress thermal decomposition .

- In-line analytics : FTIR monitors reaction progress by tracking carbonyl stretching frequencies (~1700 cm⁻¹) .

Q. How should contradictory data in biological assays (e.g., variable IC₅₀ values across studies) be resolved?

- Methodology :

- Assay standardization : Validate protocols using positive controls (e.g., known receptor antagonists) .

- Batch variability analysis : Compare compound purity (via LC-MS) and storage conditions (e.g., desiccation vs. ambient) .

- Theoretical reconciliation : Apply molecular docking simulations to assess binding mode consistency with experimental IC₅₀ trends .

Q. What computational strategies predict the metabolic fate of this compound in hepatic models?

- Methodology :

- In silico metabolism : Tools like MetaSite identify likely cytochrome P450 oxidation sites (e.g., piperidine ring or fluorobenzoyl group) .

- Density Functional Theory (DFT) : Calculates activation energies for hydrolysis or dehalogenation pathways .

- In vitro validation : Human liver microsome assays quantify metabolite formation rates .

Q. How can chiral synthesis of this compound be achieved, and what enantiomeric resolution methods are effective?

- Methodology :

- Asymmetric catalysis : Chiral auxiliaries (e.g., Evans’ oxazolidinones) direct stereochemistry during piperidine ring formation .

- Chromatographic resolution : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane:isopropanol gradients .

- Circular Dichroism (CD) : Confirms enantiopurity by comparing experimental and simulated spectra .

Theoretical and Methodological Frameworks

- Guiding Principle : Link research to receptor pharmacology (e.g., GPCR signaling cascades) or quantum chemical theories (e.g., frontier molecular orbitals in fluorinated compounds) .

- Data Contradiction Analysis : Apply Bayesian statistics to weigh evidence from conflicting studies, prioritizing datasets with validated analytical controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products